molecular formula C16H8Cl2N2OS2 B2563612 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 476293-79-5

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2563612
CAS No.: 476293-79-5
M. Wt: 379.27
InChI Key: SBFAWFLZGORPFX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of both benzothiazole and benzothiophene moieties, which are fused aromatic systems containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The synthesis begins with the preparation of the 4-chloro-1,3-benzothiazole core. This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine gas under controlled conditions to form the benzothiazole ring.

    Formation of Benzothiophene Moiety: The benzothiophene ring is synthesized separately, often starting from 2-chlorobenzaldehyde, which undergoes cyclization with sulfur and a base to form the benzothiophene core.

    Coupling Reaction: The final step involves coupling the benzothiazole and benzothiophene moieties. This is typically done through a nucleophilic substitution reaction where the amine group of the benzothiazole reacts with the carboxylic acid derivative of the benzothiophene in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell division or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,3-benzothiazol-2-amine: A simpler benzothiazole derivative with potential antimicrobial properties.

    1-benzothiophene-2-carboxamide: A benzothiophene derivative with applications in organic electronics.

    3-chloro-1-benzothiophene-2-carboxamide: A structurally similar compound with potential use in medicinal chemistry.

Uniqueness

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of benzothiazole and benzothiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications, from drug design to materials science.

Biological Activity

The compound 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a member of the benzothiazole and benzothiophene family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular FormulaC15H10Cl2N2OS
Molecular Weight341.23 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research indicates that compounds within the benzothiazole and benzothiophene families exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains:

  • Inhibition Concentration : The compound demonstrated an IC50 value of approximately 47.6 mg/L against Xanthomonas oryzae and 36.8 mg/L against Xanthomonas citri .

This antibacterial activity is attributed to the compound's ability to up-regulate succinate dehydrogenase during oxidative phosphorylation, thereby inhibiting bacterial reproduction.

Antiviral Activity

The antiviral potential of benzothiazole derivatives has also been documented. The introduction of chlorine atoms has been linked to enhanced antiviral activity. For example:

  • Protective Activity : Compounds similar to our target compound showed protective activities against the tobacco mosaic virus (TMV) ranging from 39.27% to 55.96% , depending on structural modifications .

This suggests that structural features significantly influence the antiviral efficacy of these compounds.

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer properties due to their ability to inhibit specific cellular pathways involved in cancer progression. A study highlighted the bioactivity of thiazolyl–benzothiophenamides against Trypanosoma brucei, with a promising IC50 of 0.75 μM , indicating potential for further development in cancer therapeutics .

Study 1: Antibacterial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated a clear correlation between structural modifications and antibacterial potency. For instance, altering functional groups significantly impacted the IC50 values across various bacterial strains .

Study 2: Antiviral Mechanisms

Another investigation focused on the mechanism of action for benzothiazole derivatives against TMV revealed that electron-donating groups enhance antiviral activity, highlighting the importance of chemical structure in therapeutic efficacy .

Properties

IUPAC Name

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15(21)14-12(18)8-4-1-2-6-10(8)22-14/h1-7H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFAWFLZGORPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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